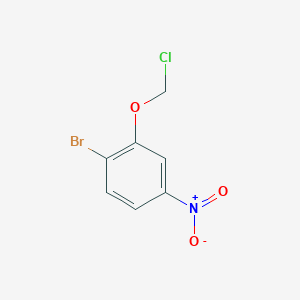
1-Bromo-2-(chloromethoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(chloromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3 This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(chloromethoxy)-4-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by bromination and chloromethoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimized reaction pathways to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-2-(chloromethoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(chloromethoxy)-4-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-(chloromethoxy)-4-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect biological pathways and processes, making the compound of interest for further study.
Comparison with Similar Compounds
1-Bromo-2-(chloromethoxy)-4-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-2-chloroethane: Similar in having both bromine and chlorine atoms but lacks the nitro group.
1-Bromo-4-nitrobenzene: Contains a nitro group but lacks the chloromethoxy group.
2-Chloro-4-nitroaniline: Contains both nitro and chlorine groups but lacks the bromine atom.
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
1-bromo-2-(chloromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-6-2-1-5(10(11)12)3-7(6)13-4-9/h1-3H,4H2 |
InChI Key |
VTMVGJFBCCDRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


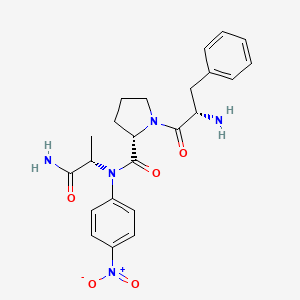
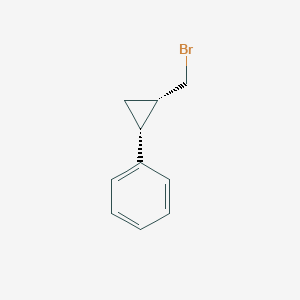
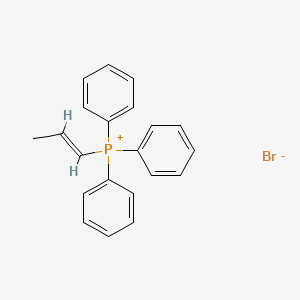
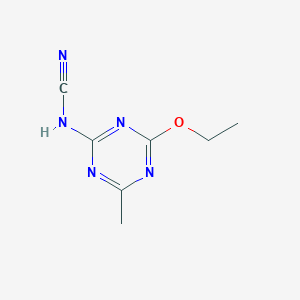
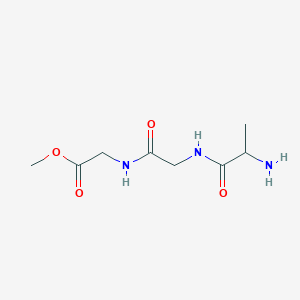

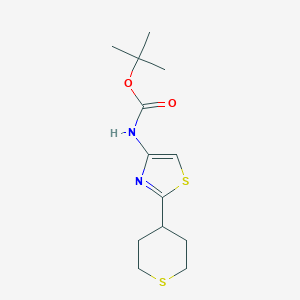
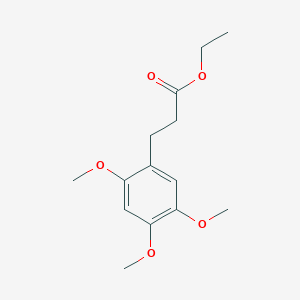
![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)
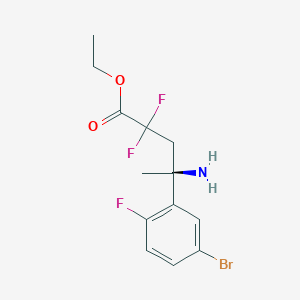
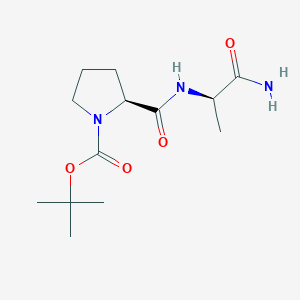
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
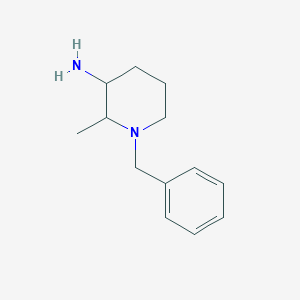
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
